molecular formula C10H19NO4 B8090925 2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL

2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL

Cat. No.: B8090925
M. Wt: 217.26 g/mol
InChI Key: WNYYMPICYAOQAE-KDXUFGMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The cyclopentane ring is then subjected to a dihydroxylation reaction to introduce two hydroxyl groups which further react with formaldehyde to form the dioxole ring.

  • Conditions: Utilizing osmium tetroxide for dihydroxylation and an acid catalyst for the ring formation.

  • Attachment of the Amino Group

    • Amination is achieved by using ammonia or an amine derivative in the presence of a suitable catalyst.

    • Conditions: Catalyst such as palladium on carbon with hydrogen gas or a reducing agent like sodium borohydride.

  • Ether Linkage Formation

    • The final step involves the etherification reaction where the compound reacts with ethylene oxide under controlled conditions.

    • Conditions: Employing a base like potassium hydroxide to facilitate the reaction.

  • Industrial Production Methods

    • Bulk Synthesis: : Industrial synthesis often utilizes a continuous flow reactor to enhance yield and maintain consistent reaction conditions.

    • Purification: : The compound is purified using chromatography or crystallization techniques to achieve high purity essential for industrial applications.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    • Formation of the Cyclopentane Ring

      • The synthesis starts with the cyclization of a linear precursor under acidic or basic conditions.

      • Conditions: Using a Lewis acid like aluminum chloride or a base like sodium hydroxide.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: : The compound can be oxidized using agents like potassium permanganate to form corresponding oxidized products.

    • Reduction: : Reduction using hydrogen gas in the presence of a metal catalyst like platinum to selectively reduce specific functional groups.

    • Substitution: : Various nucleophilic or electrophilic substitution reactions can be performed, depending on the reaction conditions and reagents.

    Common Reagents and Conditions

    • Oxidizing Agents: : Potassium permanganate, chromic acid.

    • Reducing Agents: : Hydrogen gas with platinum or palladium, sodium borohydride.

    • Substituting Agents: : Halogen derivatives, alkoxides.

    Major Products

    • The products of these reactions depend on the reaction conditions but typically involve modified versions of the original compound with different functional groups.

    Scientific Research Applications

    This compound is utilized in various scientific disciplines, including:

    • Chemistry: : As a reagent in organic synthesis and for studying reaction mechanisms due to its unique structure.

    • Biology: : For developing enzyme inhibitors or studying metabolic pathways.

    • Industry: : Used in the manufacture of specialty chemicals and advanced materials.

    Mechanism of Action

    The compound exerts its effects by interacting with specific molecular targets:

    • Molecular Targets: : It may interact with enzymes, altering their activity.

    • Pathways Involved: : It can be involved in inhibiting specific biochemical pathways, providing therapeutic benefits.

    Comparison with Similar Compounds

    Unique Features

    • The combination of a cyclopentane and 1,3-dioxole ring, along with an amino group and an ether linkage, sets it apart from other compounds.

    Similar Compounds

    • Cyclopentane Derivatives: : Compounds featuring a cyclopentane ring but lacking the dioxole structure.

    • Amino-ether Compounds: : Various compounds containing both amino and ether functional groups but differing in their core structure.

    Properties

    IUPAC Name

    2-[[(3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H19NO4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12/h6-9,12H,3-5,11H2,1-2H3/t6-,7+,8+,9-/m0/s1
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WNYYMPICYAOQAE-KDXUFGMBSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(OC2C(CC(C2O1)OCCO)N)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)OCCO)N)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H19NO4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    217.26 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL
    Reactant of Route 2
    Reactant of Route 2
    2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL
    Reactant of Route 3
    Reactant of Route 3
    2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL
    Reactant of Route 4
    Reactant of Route 4
    2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL
    Reactant of Route 5
    2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL
    Reactant of Route 6
    2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.